1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylvinyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with improved pharmacokinetic profiles.
Future Directions
Preparation Methods
The synthesis of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. The reaction conditions often require elevated temperatures and the presence of a suitable solvent . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylvinyl group into a phenylethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its phenylvinyl and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Phenylvinyl trifluoromethanesulfonate: This compound also contains a trifluoromethyl group but differs in its functional group, leading to different reactivity and applications.
1-Methyl-3-(1-phenylvinyl)benzene: This compound has a methyl group instead of a trifluoromethyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the phenylvinyl and trifluoromethyl groups, which confer specific chemical and physical properties that are advantageous in various applications.
Properties
IUPAC Name |
1-(1-phenylethenyl)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16,17)18/h2-10H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJPEJASXYPZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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